

Compound Identification and Molecular Architecture

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Compound of Interest

Compound Name: **1,2-Difluoro-3-iodobenzene**

Cat. No.: **B1592211**

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1,2-Difluoro-3-iodobenzene is a substituted aromatic compound featuring a benzene ring functionalized with two adjacent fluorine atoms and an iodine atom. The specific ortho- and meta-positioning of these halogens creates a distinct electronic and steric profile that dictates its reactivity and physical characteristics.

Molecular Structure and Logic:

The structure of **1,2-Difluoro-3-iodobenzene** is foundational to its utility. The iodine atom serves as a highly effective leaving group and a versatile handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings), which are cornerstones of modern drug discovery for creating C-C, C-N, and C-O bonds. The vicinal fluorine atoms significantly modulate the molecule's properties:

- **Electronic Effects:** Fluorine is the most electronegative element, and its presence withdraws electron density from the aromatic ring via the inductive effect. This can influence the reactivity of the C-I bond and the overall electron distribution of the molecule.
- **Steric Hindrance:** The fluorine atom at the 2-position provides steric bulk adjacent to the iodine at the 3-position, which can influence reaction kinetics and regioselectivity in subsequent transformations.
- **Metabolic Stability:** In drug development, the introduction of fluorine atoms can block sites of oxidative metabolism, thereby enhancing the metabolic stability and pharmacokinetic profile of a drug candidate.^[1]

The unique substitution pattern of this molecule makes it a valuable intermediate for synthesizing complex, highly functionalized molecules.[2][3][4]

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Sources

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